tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Description
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS: 1311994-14-5) is a brominated indane derivative with the molecular formula C₁₄H₁₈BrNO₂ and a molar mass of 312.2 g/mol . Structurally, it consists of a 2,3-dihydro-1H-indene core substituted with a bromine atom at the 7-position and a tert-butyl carbamate group at the 1-position. This compound serves as a key intermediate in organic synthesis, particularly in medicinal chemistry for the development of bioactive molecules. Its stability under standard conditions and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) make it valuable for introducing bromine-directed functionalization .
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
tert-butyl N-(7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
DPLVFRUWOVZHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:
Bromination of Indene: Indene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to yield 7-bromo-2,3-dihydro-1H-indene.
Formation of Carbamate: The brominated indene is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indene moiety can be oxidized to form indanones or reduced to form indanes.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butanol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted indene derivatives.
Oxidation: Indanones.
Reduction: Indanes.
Hydrolysis: Corresponding amine and tert-butanol.
Scientific Research Applications
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its indene scaffold, which is present in various bioactive compounds.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carbamate group can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
Substituent Effects on Physicochemical Properties
- Bromine vs. Hydroxy Groups : Brominated analogs (e.g., 4-, 5-, 7-bromo) exhibit higher molecular weights and enhanced reactivity in cross-coupling reactions compared to hydroxy-substituted derivatives. The 7-hydroxy analog shows reduced stability, requiring storage at 2–8°C, while brominated variants are more stable under ambient conditions .
- Fluoro Derivatives : tert-Butyl (5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (59f) demonstrates how electronegative substituents (e.g., fluorine) can influence electronic properties, as evidenced by HRMS data (m/z calcd: 348.06; found: 348.02) .
Spectroscopic Comparison
Table 2: NMR Data for Selected Compounds
The 7-bromo compound’s ¹H NMR shows distinct aromatic proton splitting (d, J=8.4 Hz) due to bromine’s electron-withdrawing effects, absent in hydroxy analogs. Tert-butyl carbamate protons consistently resonate at δ 1.22–1.31 .
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